molecular formula C20H27NO3Si2 B1667262 Amsilarotene CAS No. 125973-56-0

Amsilarotene

Cat. No.: B1667262
CAS No.: 125973-56-0
M. Wt: 385.6 g/mol
InChI Key: VVTNSTLJOVCBDL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TAC-101 involves the sequential introduction of three electrophiles into 1,3,5-tribromobenzene based on a bromine-lithium exchange reaction. This process is achieved using an integrated flow microreactor system consisting of six micromixers and six microtube reactors. This method enables the flash synthesis of TAC-101 and its analogues within 13 seconds in good yields on a preparative scale .

Chemical Reactions Analysis

TAC-101 undergoes various chemical reactions, including:

Scientific Research Applications

TAC-101 has been extensively studied for its anti-tumor activity. It has shown promising results in preclinical models of hepatocellular carcinoma, gastric cancer, and ovarian carcinoma. The compound induces apoptosis in cancer cells and inhibits the proliferation of cancer cell lines. It has also been used in clinical trials as a second-line therapy for patients with advanced hepatocellular carcinoma .

Mechanism of Action

TAC-101 exerts its effects by selectively binding to retinoic acid receptor alpha (RAR-α). This binding activates RAR-α transcriptional activity, leading to the induction of apoptosis in cancer cells. The compound also inhibits the binding of AP-1 to DNA, which is a crucial step in the proliferation of cancer cells .

Comparison with Similar Compounds

TAC-101 is unique due to its selective binding affinity for RAR-α. Similar compounds include:

TAC-101 stands out due to its specific mechanism of action and its potential in cancer therapy.

Properties

IUPAC Name

4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTNSTLJOVCBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155013
Record name Amsilarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125973-56-0
Record name Amsilarotene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amsilarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMSILAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1418F39MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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